molecular formula C23H15F7N2O4 B611862 N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide CAS No. 1873358-87-2

N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide

Cat. No. B611862
CAS RN: 1873358-87-2
M. Wt: 516.3718
InChI Key: MNVXADPCMINSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several interesting functional groups including a trifluoromethyl group, a nitro group, and an amide group. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its unique physicochemical properties . The nitro group is a strong electron-withdrawing group, which could make the compound reactive. The amide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.


Molecular Structure Analysis

The presence of the trifluoromethyl group could significantly affect the compound’s molecular structure. Trifluoromethyl groups are highly electronegative, which could influence the compound’s overall polarity and shape .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl, nitro, and amide groups. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Inhibition of Androgen Receptor Expression

XY 018 has been found to suppress androgen receptor expression in prostate cancer cell lines . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone in the cytoplasm and then translocating into the nucleus.

Tumor Growth Inhibition

In addition to suppressing androgen receptor expression, XY 018 also inhibits the growth of tumors in androgen receptor-positive xenograft models . This suggests that it could potentially be used in the treatment of certain types of cancer.

Research Tool in Life Science

XY 018 is offered as part of the Tocriscreen 2.0 Max , which suggests that it is used as a research tool in life science research.

Future Directions

The compound could potentially be of interest in the fields of pharmaceuticals or agrochemicals, given the presence of the trifluoromethyl group . Further studies would be needed to explore its biological activity and potential applications.

properties

IUPAC Name

N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVXADPCMINSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F7N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide
Reactant of Route 2
Reactant of Route 2
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide
Reactant of Route 3
Reactant of Route 3
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide
Reactant of Route 4
Reactant of Route 4
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide
Reactant of Route 5
Reactant of Route 5
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide
Reactant of Route 6
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide

Q & A

Q1: What is the mechanism of action of XY018 in prostate cancer cells?

A: XY018 acts as an antagonist/inverse agonist of the Retinoic Acid-Related Orphan Receptor Gamma (RORγ) [, ]. RORγ has been identified as a key driver of androgen receptor (AR) gene overexpression and increased AR signaling in prostate cancer []. By inhibiting RORγ, XY018 disrupts this signaling pathway, ultimately leading to:

  • Inhibition of tumor growth: Studies show that XY018 effectively inhibits the growth of prostate cancer cells, including patient-derived xenograft (PDX) tumor models [].
  • Induction of apoptosis: XY018 promotes apoptosis (programmed cell death) in prostate cancer cells, further contributing to its anti-tumor effect [].
  • Downregulation of PBK: XY018 downregulates the expression of PDZ binding kinase (PBK), a downstream target of RORγ that plays a role in tumor aggressiveness [].

Q2: How does XY018 compare to other RORγ inhibitors in terms of potency and selectivity?

A: While direct comparisons are limited in the provided research, one study assessed the selectivity of various nuclear receptor ligands using reporter cell lines []. The study found that, in contrast to some other nuclear receptor ligands that exhibited off-target activity, FXR ligands like XY018 demonstrated high receptor selectivity []. This suggests that XY018 may have a favorable safety profile with fewer off-target effects.

Q3: How does the binding of XY018 to RORγ differ from other known inhibitors?

A: Molecular dynamics simulations revealed distinct conformational changes and interactions in the XY018-RORγ complex compared to the HC9-RORγ complex (HC9 being another RORγ inhibitor) []. Key differences include:

  • Increased rigidity: XY018 binding leads to a more rigid conformation of the RORγ protein, potentially influencing its activity [].
  • Stronger electrostatic interactions: Electrostatic interactions play a more significant role in the binding of XY018 to RORγ compared to HC9 [].
  • Distinct hydrogen bonding: While both inhibitors utilize hydrogen bonding, different amino acid residues are involved in each complex [].

Q4: What are the potential advantages of targeting RORγ in prostate cancer treatment?

A4: Targeting RORγ offers several potential advantages over traditional anti-androgen therapies:

  • Overcoming resistance: RORγ inhibition may provide a new therapeutic strategy for patients with castration-resistant prostate cancer (CRPC), which is often resistant to current anti-androgen therapies [, ].
  • Targeting multiple aggressive tumor pathways: RORγ regulates multiple genes involved in tumor progression, including those associated with epithelial-mesenchymal transition (EMT) and invasion []. Therefore, inhibiting RORγ could potentially disrupt multiple oncogenic pathways simultaneously [].
  • Synergistic effects with PBK inhibitors: Combined inhibition of RORγ and its downstream target PBK shows synergistic effects in suppressing tumor growth and survival, suggesting a promising combination therapy strategy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.